N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16N6OS2 and its molecular weight is 396.49. The purity is usually 95%.
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Biological Activity
N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that exhibits significant biological activity due to its complex structure, which combines elements from thiazole, triazole, and pyridazine moieties. This article provides an overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Key Structural Features:
- Thiazole Ring: Known for its diverse pharmacological activities.
- Triazole Moiety: Associated with anticancer and antimicrobial properties.
- Pyridazine Component: Enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings often exhibit antimicrobial properties. For instance, derivatives of thiazole have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. In a comparative study, certain thiazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against various bacterial strains, which is notably lower than standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .
In particular, the compound’s structural analogs have demonstrated enhanced antifungal activity compared to their antibacterial effects. For example, a study highlighted that certain thiazole derivatives exhibited significant antifungal activity against pathogenic fungi, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Activity
The triazole derivatives are recognized for their anticancer properties. Research has shown that mercapto-substituted 1,2,4-triazoles possess chemopreventive effects and can inhibit cancer cell proliferation. The presence of the thioacetamide group in this compound may contribute to its ability to interact with cellular targets involved in cancer progression .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiazole and triazole rings can significantly influence the efficacy and potency of the compound. For example:
Modification | Effect on Activity |
---|---|
Substitution on the thiazole ring | Enhanced antibacterial activity against specific strains |
Variations in triazole substituents | Altered anticancer potency; some derivatives showed increased efficacy in vitro |
This table illustrates how specific modifications can lead to improved biological activities.
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated various thiazole derivatives against a panel of bacteria and fungi. The findings indicated that while many compounds had limited antibacterial activity (MICs > 100 μg/mL), several exhibited promising antifungal effects with MICs as low as 50 μg/mL . -
Anticancer Potential:
Research involving mercapto-triazoles demonstrated their ability to induce apoptosis in cancer cell lines. The compound's ability to inhibit key enzymes involved in cancer metabolism was noted as a significant mechanism of action .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-11-3-5-13(6-4-11)17-22-21-14-7-8-16(23-24(14)17)26-10-15(25)20-18-19-12(2)9-27-18/h3-9H,10H2,1-2H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXGJUCLFGZBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC(=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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